molecular formula C19H19NO4 B164601 6-Demethyl Papaverine CAS No. 18813-63-3

6-Demethyl Papaverine

Cat. No. B164601
CAS RN: 18813-63-3
M. Wt: 325.4 g/mol
InChI Key: HFCUMJQIUKSBPV-UHFFFAOYSA-N
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Description

6-Demethyl Papaverine is a metabolite of Papaverine . It has a molecular weight of 328.38 and a molecular formula of C19H16D3NO4 .


Synthesis Analysis

The regio-selective demethylation of papaverine by CYP105D1 from Streptomyces griseus ATCC 13273 has been used for the synthesis of 6-Demethyl Papaverine . A whole-cell biocatalytic system was developed for the preparative synthesis of 6-Demethyl Papaverine .


Molecular Structure Analysis

The molecular structure of 6-Demethyl Papaverine is represented by the formula C19H16D3NO4 .


Chemical Reactions Analysis

The selective demethylation of papaverine by CYP105D1 was accomplished . The CYP105D1-based whole-cell biocatalyst has potential use for the efficient synthesis of 6-Demethyl Papaverine .


Physical And Chemical Properties Analysis

The molecular weight of 6-Demethyl Papaverine is 328.38 and its molecular formula is C19H16D3NO4 .

Scientific Research Applications

Biocatalytic Synthesis

A study by Shen et al. (2018) explored the regio-selective demethylation of papaverine, highlighting the development of a whole-cell biocatalytic system for synthesizing 6-O-demethyl-papaverine. This process utilized CYP105D1 from Streptomyces griseus, showing potential for efficient synthesis.

Biotransformation Studies

Research by Verdeil et al. (1986) demonstrated the biotransformation of papaverine in Silene alba cell suspensions. They identified several compounds, including regioselective demethylation products like 6-monodemethylpapaverine.

Metabolic Insights

Rosazza et al. (1977) investigated the O-demethylation of papaverine using various microorganisms, revealing similarities to mammalian metabolism. Their work with Aspergillus and Cunninghamella species produced significant quantities of mammalian metabolites, including 6-desmethylpapaverine (Rosazza, Kammer, & Youel, 1977).

Inhibitory Effects

Browning et al. (1974) found that papaverine inhibited respiration in C-6 astrocytoma cells, suggesting its broader biological impacts beyond its known vasodilatory effects. This inhibition of cellular respiration was a notable finding (Browning, Groppi, & Kon, 1974).

In Silico Docking Studies

Eliwa et al. (2020) conducted in silico docking studies of papaverine metabolites, revealing their potential interactions with human phosphodiesterase 10a. This study underscores the value of computational methods in exploring the pharmacological properties of papaverine derivatives (Eliwa et al., 2020).

Biosynthetic Pathway Research

Research by Xu Han et al. (2010) provided insights into the biosynthetic pathway of papaverine, illustrating its progression via (S)-reticuline. This study contributed to the understanding of the metabolic routes in alkaloid biosynthesis.

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-22-17-5-4-12(9-19(17)24-3)8-15-14-11-18(23-2)16(21)10-13(14)6-7-20-15/h4-7,9-11,21H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMUDRSIIFRJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10940307
Record name 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxyisoquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Demethyl Papaverine

CAS RN

18813-63-3
Record name 6-Hydroxypapaverine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018813633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PAPAVERINE, 6'-DESMETHYL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=273754
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxyisoquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Demethyl Papaverine
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6-Demethyl Papaverine
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6-Demethyl Papaverine
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6-Demethyl Papaverine
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6-Demethyl Papaverine
Reactant of Route 6
6-Demethyl Papaverine

Citations

For This Compound
4
Citations
D Eliwa, MA Albadry, ARS Ibrahim, A Kabbash… - Phytochemistry, 2021 - Elsevier
… Two new metabolites (4″-O-methyl-β-D-glucopyranosyl) 4′-demethyl papaverine and (4″-O-methyl-β-D-glucopyranosyl) 6-demethyl papaverine, (Metabolites 5 and 6) together with …
Number of citations: 16 www.sciencedirect.com
D Eliwa, A Kabbash, M El-Aasr, HO Tawfik, GES Batiha… - Molecules, 2023 - mdpi.com
… , 7-demethyl, 6-demethyl and 4′,6-demethyl papaverine [11]. Due to the broad range of … , namely 7-demethyl and 4′,6-demethyl papaverine, which reinforces the presence of parallels …
Number of citations: 8 www.mdpi.com
TDT Pham - 1992 - search.proquest.com
Six P. somniferum L. cultivars were investigated for quantitative analysis of their alkaloid contents during plant development in the attempt to screen plants with high yields in noscapine …
Number of citations: 3 search.proquest.com
DP Panawennage - 2012 - ecommons.luc.edu
The goal of this project is to develop liquid chromatography tandem mass spectrometry (LC/MS/MS) methods for the analysis of different, novel micropollutants in waste water and …
Number of citations: 4 ecommons.luc.edu

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